4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the morpholine ring: This involves the reaction of the brominated pyrazole with 3-(morpholin-4-yl)propylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler derivative with similar bromination but lacking the morpholine ring.
N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide: Similar structure but without the bromine atom.
2-bromo-3-(morpholin-4-yl)propionic acid esters: Compounds with similar functional groups but different core structures.
Uniqueness
4-bromo-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to the combination of its bromine atom, morpholine ring, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H17BrN4O2 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H17BrN4O2/c12-9-8-14-15-10(9)11(17)13-2-1-3-16-4-6-18-7-5-16/h8H,1-7H2,(H,13,17)(H,14,15) |
InChI Key |
AJGAUEAFURGSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2)Br |
Origin of Product |
United States |
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